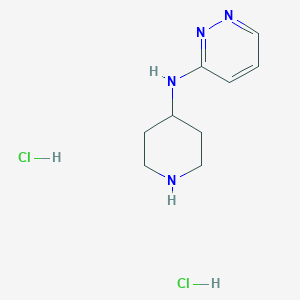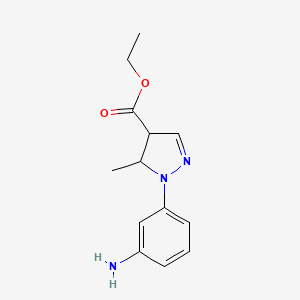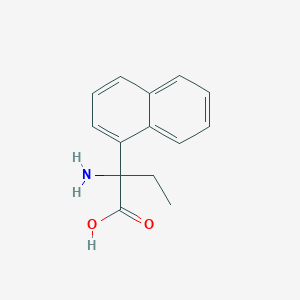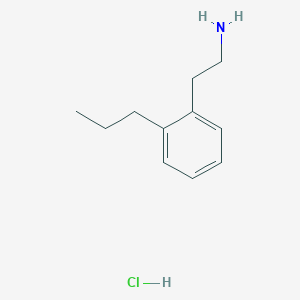
C7H11ClF3NO2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO2 and a molecular weight of 233.62 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves several steps. One common method includes the reaction of 4-chlorobutyric acid with methylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions .
Wissenschaftliche Forschungsanwendungen
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reference substance in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride can be compared with other similar compounds, such as:
- 4-[Methyl(2,2,2-trifluoroethyl)amino]butanoic acid
- 4-[Methyl(2,2,2-trifluoroethyl)amino]pentanoic acid
- 4-[Methyl(2,2,2-trifluoroethyl)amino]hexanoic acid
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity .
Eigenschaften
Molekularformel |
C7H11ClF3NO2 |
|---|---|
Molekulargewicht |
233.61 g/mol |
IUPAC-Name |
4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-11(5-7(8,9)10)4-2-3-6(12)13;/h2-3H,4-5H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
OXYXWBXVAXXBPS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=CC(=O)O)CC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)






![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

